molecular formula C7H7F3N2O3 B1293123 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1170070-40-2

1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B1293123
CAS No.: 1170070-40-2
M. Wt: 224.14 g/mol
InChI Key: WLZRRVFBRBZUFK-UHFFFAOYSA-N
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Description

1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H7F3N2O3. It is characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring, which is further connected to a carboxylic acid group.

Preparation Methods

The synthesis of 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrazole derivative under controlled conditions. One common method involves the use of trifluoroethanol and pyrazole-3-carboxylic acid in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)3-15-4-12-2-1-5(11-12)6(13)14/h1-2H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZRRVFBRBZUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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